molecular formula C14H14BrNO B11577588 (2E)-2-(4-bromobenzylidene)quinuclidin-3-one

(2E)-2-(4-bromobenzylidene)quinuclidin-3-one

Cat. No.: B11577588
M. Wt: 292.17 g/mol
InChI Key: ZDULBWQBNDMHBA-UKTHLTGXSA-N
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Description

(2E)-2-(4-bromobenzylidene)quinuclidin-3-one: is an organic compound that belongs to the class of quinuclidine derivatives This compound is characterized by the presence of a bromobenzylidene group attached to the quinuclidin-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(4-bromobenzylidene)quinuclidin-3-one typically involves the condensation of 4-bromobenzaldehyde with quinuclidin-3-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-2-(4-bromobenzylidene)quinuclidin-3-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry: (2E)-2-(4-bromobenzylidene)quinuclidin-3-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have activity against certain diseases or conditions, although specific medical uses are still under investigation.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromobenzylidene)quinuclidin-3-one involves its interaction with specific molecular targets. The bromobenzylidene group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests potential interactions with proteins involved in signaling or metabolic processes.

Comparison with Similar Compounds

  • (2E)-2-(4-chlorobenzylidene)quinuclidin-3-one
  • (2E)-2-(4-fluorobenzylidene)quinuclidin-3-one
  • (2E)-2-(4-methylbenzylidene)quinuclidin-3-one

Comparison:

  • (2E)-2-(4-bromobenzylidene)quinuclidin-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.
  • The chlorinated, fluorinated, and methylated analogs have different electronic and steric properties, leading to variations in their chemical behavior and potential applications.
  • The bromine atom in this compound may enhance its ability to participate in certain types of chemical reactions, such as nucleophilic substitution.

Properties

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

(2E)-2-[(4-bromophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H14BrNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2/b13-9+

InChI Key

ZDULBWQBNDMHBA-UKTHLTGXSA-N

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)Br

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Br

Origin of Product

United States

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